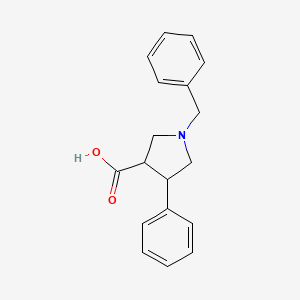

1-benzyl-4-phenyl-pyrrolidine-3-carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-phenylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c20-18(21)17-13-19(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMROELKPEBZHGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 4 Phenyl Pyrrolidine 3 Carboxylic Acid and Its Analogs

Stereoselective Synthesis Approaches

The creation of specific stereoisomers of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid is a key focus in its synthesis, leading to the development of several stereoselective methods.

Utilization of Chiral Building Blocks

A foundational strategy for stereoselective synthesis involves the use of commercially available chiral starting materials. This approach embeds the desired stereochemistry at the beginning of the synthetic sequence, which is then carried through to the final product. For the synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, (R)-styrene oxide is a key chiral building block. acs.orgacs.org The synthesis begins with this enantiopure epoxide, ensuring the correct configuration at what will become the C4 position of the pyrrolidine (B122466) ring.

Another example of a chiral precursor is (S)-N-benzyl-2-phenylglycinol. acs.org This amino alcohol can be reacted with acrylonitrile (B1666552) to form an intermediate that, through subsequent chlorination and cyclization steps, also yields the desired pyrrolidine structure. acs.org The use of these predefined chiral molecules provides a reliable and efficient pathway to the target compound, often minimizing the need for extensive chiral separations or asymmetric catalysis in later steps.

| Chiral Building Block | Key Reaction | Resulting Stereochemistry | Reference |

| (R)-Styrene Oxide | Ring-opening and subsequent cyclization | (3R,4S) | acs.orgacs.org |

| (S)-N-benzyl-2-phenylglycinol | Reaction with acrylonitrile followed by cyclization | (3R,4S) | acs.org |

Asymmetric 1,3-Dipolar Cycloaddition Reactions

One of the most widely employed methods for constructing the pyrrolidine ring is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with olefinic dipolarophiles. acs.orgnih.gov This powerful reaction allows for the direct formation of the five-membered ring with control over multiple stereocenters. nih.govacs.org The azomethine ylide, a 1,3-dipole, can be generated in situ from the condensation of an α-amino acid with an aldehyde or ketone. nih.gov

In the context of this compound synthesis, an azomethine ylide generated from N-benzylglycine or a related derivative can react with a phenyl-substituted alkene, such as cinnamic acid ester. The stereochemical outcome of the cycloaddition can be controlled by using chiral auxiliaries, chiral catalysts, or by the inherent stereochemistry of the reactants. rsc.org This method is highly versatile, providing access to a wide range of substituted pyrrolidines by varying the components of the reaction. nih.govresearchgate.net

Aziridinium (B1262131) Ion Mediated Transformations

A highly efficient and practical synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid has been developed that proceeds through an aziridinium ion intermediate. acs.orgacs.org This strategy begins with a chiral amino alcohol, which is converted into a precursor containing a leaving group at the β-position. Intramolecular cyclization then forms a transient bicyclic aziridinium ion. rsc.org

This reactive intermediate can be isolated or, more commonly, subjected to in situ nucleophilic attack. rsc.orgnih.gov In a specific large-scale synthesis, an in situ generated aziridinium ion undergoes a stereospecific and regioselective chlorination. acs.org The subsequent ring-opening by a chloride ion sets the stereochemistry at the C3 and C4 positions of the eventual pyrrolidine ring. This method is particularly advantageous for its high degree of stereocontrol and its applicability to large-scale production without the need for purification of intermediates. acs.orgacs.org

| Intermediate | Key Transformation | Significance | Reference |

| Aziridinium Ion | Stereospecific and regioselective chlorination | High stereocontrol, suitable for large-scale synthesis | acs.orgacs.org |

Nitrile Anion Cyclization Strategies

Following the formation of the key chloro-amine intermediate from the aziridinium ion, a nitrile anion cyclization is employed to construct the pyrrolidine ring. acs.orgacs.org This step is a crucial part of a highly efficient, chromatography-free synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid. acs.org The strategy involves an intramolecular SN2 displacement where a nitrile anion attacks the carbon bearing the chlorine atom, leading to the formation of the five-membered ring. acs.org

This 5-exo-tet cyclization proceeds with a clean inversion of configuration at the carbon center being attacked, thereby forming the 1,3,4-trisubstituted chiral pyrrolidine. acs.orgnih.gov The resulting pyrrolidine nitrile is then hydrolyzed to afford the final carboxylic acid product. acs.org This nitrile anion cyclization strategy has been shown to be broadly applicable for the synthesis of various substituted pyrrolidines with high yields and excellent enantiomeric purity. acs.orgacs.org

Catalytic Hydrogenation for Stereocontrol

Catalytic hydrogenation represents another important tool for controlling the stereochemistry in the synthesis of pyrrolidine derivatives.

Asymmetric Hydrogenation with Transition Metal Catalysts

Asymmetric hydrogenation using transition metal catalysts provides a direct method for establishing stereocenters during the synthesis of pyrrolidine rings. This technique is particularly useful for the reduction of pyrrole (B145914) precursors. nih.gov N-protected pyrroles can be hydrogenated with high enantioselectivity using ruthenium catalysts modified with chiral bisphosphine ligands, such as PhTRAP. nih.govresearchgate.net

This method can create multiple chiral centers in a single step with a high degree of stereocontrol. nih.gov For instance, the asymmetric hydrogenation of suitably substituted 2,5-dihydro-1H-pyrrole derivatives can yield the desired stereoisomers of this compound. A specific process for preparing (3S,4S)- or (3R,4R)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids utilizes the asymmetric hydrogenation of a 1-benzyl-4-(halogen-aryl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid precursor in the presence of a Ruthenium catalyst with a chiral ligand like (R)-2-Furyl-MeOBIPHEP. google.com This approach is noted for its high enantiomeric purity of the final product. google.com

| Catalyst System | Substrate Type | Outcome | Reference |

| Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP) | 1-benzyl-4-(halogen-aryl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid | High enantiomeric purity of (3S,4S) or (3R,4R) products | google.com |

| Ru/PhTRAP | N-Boc-protected 2,3,5-trisubstituted pyrroles | High enantioselectivity (93-99.7% ee) | nih.govresearchgate.net |

Influence of Catalyst Chiral Ligands on Enantioselectivity

The stereochemical outcome of synthetic reactions producing substituted pyrrolidines is profoundly influenced by the use of chiral ligands, particularly in catalytic asymmetric synthesis. The development of enantiomerically enriched cyclic β-heteroaryl carboxylic acids, for instance, has been achieved through enantioselective hydrogenation. google.com In these processes, the choice of a specific chiral diphosphine ligand is critical for directing the stereochemistry of the final product. google.com

Organocatalysis, which utilizes small chiral organic molecules, has also emerged as a powerful tool. nih.gov Cinchonidine-derived bifunctional amino-squaramide catalysts have been successfully employed in the asymmetric cascade reactions to produce highly substituted pyrrolidines with excellent enantio- and diastereoselectivities. rsc.org Similarly, diarylprolinol silyl (B83357) ethers are effective organocatalysts for the asymmetric functionalization of aldehydes, a key step in many synthetic pathways leading to chiral pyrrolidine cores. nih.govmdpi.com The precise architecture of the chiral ligand or organocatalyst creates a specific three-dimensional environment that favors the formation of one enantiomer over the other. nih.gov

The table below summarizes the impact of different catalyst systems on the enantioselectivity of reactions forming substituted pyrrolidines.

| Catalyst/Ligand Type | Reaction Type | Typical Enantiomeric Excess (ee) | Reference |

| Chiral Diphosphine Ligands | Enantioselective Hydrogenation | High, often requiring no further purification | google.com |

| Cinchonidine-derived Amino-Squaramide | Asymmetric Cascade Reaction | High enantio- and diastereoselectivities | rsc.org |

| Diarylprolinol Silyl Ethers | Asymmetric Aldehyde Functionalization | High enantioselectivities | nih.govmdpi.com |

| N,N'-dioxide-Sc(OTf)3 Complexes | Enantioselective Michael Addition | Up to >99% ee | researchgate.net |

Multi-Step Reaction Sequences

The construction of the this compound scaffold typically involves multi-step sequences that allow for precise control over the substitution pattern and stereochemistry. These sequences can be broadly categorized by how the core pyrrolidine ring is assembled and subsequently modified.

Cyclization Reactions in Pyrrolidine Ring Formation

A cornerstone in the synthesis of the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction. nih.gov This method involves the reaction of an azomethine ylide, a nitrogen-based 1,3-dipole, with an olefinic dipolarophile. nih.govacs.org The stereochemistry at the 3- and 4-positions of the resulting pyrrolidine ring is directly correlated with the geometry of the alkene used in the reaction. nih.gov Silver-catalyzed [3+2] cycloaddition reactions between azomethine ylides and chiral N-tert-butanesulfinylazadienes represent a modern approach to creating densely substituted pyrrolidines with high diastereoselectivity. acs.org

Alternative cyclization strategies have also been developed. One effective method involves an intramolecular cyclization triggered by a nitrile anion. acs.orgacs.org This approach is a key step in a highly efficient, scalable synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid. acs.orgacs.org Other notable methods include the Rh-catalyzed asymmetric 1,4-arylation of aryl boronic acids to 3-pyrroline (B95000) esters and the enantioselective intramolecular cyclization of acyclic hydroxynitriles. acs.org The formation of the pyrrolidine skeleton can also be achieved through the cyclization of acyclic amino alcohols or amino ketones. mdpi.com

Sequential Functionalization of Preformed Pyrrolidine Rings

Another major synthetic strategy involves the modification of an existing pyrrolidine ring. nih.gov This approach is particularly valuable when starting from readily available chiral precursors such as proline or 4-hydroxyproline. mdpi.com These naturally occurring chiral building blocks can be transformed through a series of reactions to introduce desired substituents at specific positions. mdpi.com

For example, the synthesis of the antiviral drug Paritaprevir utilizes a preformed 3-hydroxy-L-proline ring. mdpi.com The pyrrolidine ring is first functionalized through a Williamson ether synthesis, followed by a series of transformations to build the final complex molecule. mdpi.com This strategy of starting with a chiral pyrrolidine core and sequentially adding functional groups is a common and powerful method for accessing complex, enantiopure pyrrolidine-containing drugs. mdpi.com The basicity and nucleophilicity of the pyrrolidine nitrogen atom are key properties exploited in these functionalization reactions. nih.gov

Scalable Synthesis Protocols and Process Optimization

A significant achievement in the synthesis of this compound is the development of a practical, efficient, and scalable process suitable for producing multi-kilogram quantities. acs.orgacs.org A robust, four-step synthesis starting from commercially available (R)-styrene oxide and 3-(benzylamino)propionitrile has been reported. acs.orgacs.org

This optimized process is notable for several key features that enhance its efficiency and scalability:

"Through Process": The synthesis is designed to proceed through multiple steps without the need for purification of the intermediate compounds. acs.orgacs.org This significantly reduces processing time, solvent usage, and potential for material loss.

Stereospecificity: The pathway utilizes a stereospecific and regioselective chlorination of an in-situ generated aziridinium ion, ensuring the desired stereochemistry is maintained throughout the sequence. acs.orgacs.org

Chromatography-Free: The final product is isolated as a crystalline solid, eliminating the need for chromatographic purification, which is often a bottleneck in large-scale production. acs.orgacs.org

The table below outlines the key stages of this scalable synthesis. acs.org

| Step | Starting Materials | Key Transformation | Key Features |

| 1 | (R)-Styrene oxide, 3-(Benzylamino)propionitrile | Ring opening of epoxide | Forms amino alcohol intermediate |

| 2 | Amino alcohol intermediate | Chlorination via mesylate | Forms aziridinium ion in situ |

| 3 | Chloro-amine intermediate | Nitrile anion cyclization | Forms the pyrrolidine ring |

| 4 | Pyrrolidine-carbonitrile intermediate | Hydrolysis of nitrile | Forms the final carboxylic acid |

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom.

In ¹H NMR analysis of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid, the chemical shifts (δ) of protons are influenced by their local electronic environment. The spectrum is expected to show distinct signals corresponding to the protons on the benzyl (B1604629) group, the phenyl ring, and the pyrrolidine (B122466) core. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

Protons of the two aromatic rings (benzyl and phenyl) would resonate in the aromatic region, typically between 7.0 and 7.5 ppm. The benzylic methylene (B1212753) protons (CH₂) adjacent to the nitrogen atom are expected to appear as a singlet or a pair of doublets. The protons on the pyrrolidine ring itself would produce more complex signals in the aliphatic region of the spectrum, with their exact shifts and multiplicities depending on their stereochemical relationships.

Table 1: Expected ¹H NMR Chemical Shift Ranges

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |

| Aromatic (C₆H₅-) | 7.0 - 7.5 | Multiplet |

| Benzylic (-CH₂-Ph) | ~3.5 - 4.5 | Singlet or AB quartet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the carboxylic acid is highly deshielded and expected to appear far downfield, typically in the range of 170-180 ppm. The aromatic carbons from both the benzyl and phenyl groups would generate signals between 120 and 140 ppm. The aliphatic carbons of the pyrrolidine ring and the benzylic methylene carbon would resonate in the upfield region of the spectrum.

Table 2: Expected ¹³C NMR Chemical Shift Ranges | Carbon Type | Expected Chemical Shift (δ, ppm) | |---|---|---| | Carbonyl (-COOH) | 170 - 180 | | Aromatic (ipso) | 135 - 145 | | Aromatic (-CH=) | 120 - 130 | | Benzylic (-CH₂-) | 50 - 60 | | Pyrrolidine Ring (-CH-, -CH₂-) | 40 - 70 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbon atoms. It would be crucial for tracing the connectivity of the protons within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, helping to piece together the entire molecular structure and assign quaternary carbons.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₈H₁₉NO₂, the exact mass can be calculated. nih.gov High-resolution mass spectrometry (HRMS) would confirm this elemental composition with high accuracy.

The molecular weight is 281.35 g/mol . nih.gov In an ESI (Electrospray Ionization) mass spectrum, the compound would likely be observed as the protonated molecule [M+H]⁺ at m/z 281.15. The fragmentation pattern can also provide structural information. Common fragmentation pathways would include the cleavage of the benzyl group (resulting in a fragment at m/z 91) and the loss of the carboxylic acid group.

Table 3: Molecular Weight and Formula

| Attribute | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉NO₂ |

| Molecular Weight | 281.35 g/mol |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show several characteristic absorption bands. The most prominent would be a very broad absorption band for the O-H stretch of the carboxylic acid, typically centered around 3000 cm⁻¹. The C=O (carbonyl) stretch of the carboxylic acid would give a strong, sharp absorption band around 1700-1725 cm⁻¹. Other expected signals include those for aromatic C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.

Table 4: Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretching | 2500 - 3300 (Broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Carboxylic Acid C=O | Stretching | 1700 - 1725 |

| Aromatic C=C | Stretching | 1450 - 1600 |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous information on bond lengths, bond angles, and the absolute stereochemistry of its chiral centers (at positions 3 and 4 of the pyrrolidine ring).

This analysis would confirm the relative orientation of the phenyl and carboxylic acid groups. For instance, in the (3R,4S) stereoisomer, these two bulky groups are expected to be on opposite sides of the pyrrolidine ring, a trans configuration, which minimizes steric hindrance. While specific crystallographic data for this compound is not widely published, the technique remains the definitive standard for absolute configuration determination.

Table of Compounds

| Compound Name |

|---|

| This compound |

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess (ee) Determination

High-Performance Liquid Chromatography is an indispensable analytical technique for verifying the purity of pharmaceutical intermediates and active compounds. Furthermore, for chiral molecules, specialized chiral HPLC methods are essential for separating and quantifying the individual enantiomers, thereby determining the enantiomeric excess (ee) of a specific stereoisomer. The synthesis of specific enantiomers, such as (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, necessitates robust analytical validation to confirm the success of the stereoselective synthesis. acs.org

The chemical purity of this compound is typically assessed using reverse-phase HPLC. This method separates the target compound from any starting materials, by-products, or degradation products. A C18 column is commonly employed as the stationary phase, while the mobile phase generally consists of a mixture of an aqueous buffer (often with a pH modifier like trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using an ultraviolet (UV) detector, as the phenyl and benzyl groups of the molecule are chromophores that absorb UV light.

The purity is determined by integrating the area of all observed peaks in the chromatogram. The percentage purity is calculated as the area of the main peak corresponding to this compound divided by the total area of all peaks, multiplied by 100. For pharmaceutical applications, a purity of ≥98% is often required.

Table 1: Representative HPLC Conditions for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Table 2: Illustrative Purity Data

| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |

| This compound | 8.52 | 99.2 | 99.2% |

| Impurity 1 | 6.78 | 0.5 | |

| Impurity 2 | 9.15 | 0.3 |

The determination of the enantiomeric excess is crucial for chiral compounds, as different enantiomers can exhibit distinct biological activities. Chiral HPLC is the gold standard for this analysis. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated on a silica (B1680970) support, are widely used for the separation of a broad range of chiral molecules.

For this compound, a chiral column is used with a mobile phase typically consisting of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), often with a small amount of an acidic or basic modifier to improve peak shape and resolution. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100, where Area(R) and Area(S) are the peak areas of the respective enantiomers. A successful asymmetric synthesis of a target enantiomer, for instance, the (3R,4S) form, would ideally show a high ee value, often exceeding 99%. acs.org

Table 3: Representative Chiral HPLC Conditions for Enantiomeric Excess (ee) Determination

| Parameter | Condition |

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Table 4: Illustrative Enantiomeric Excess (ee) Data for (3R,4S)-1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee) |

| (3S,4R)-enantiomer | 12.3 | 0.4 | 99.2% |

| (3R,4S)-enantiomer | 14.8 | 99.6 |

These detailed HPLC analyses provide the necessary data to confirm the high purity and successful stereoselective synthesis of this compound, ensuring its suitability for further use in research and development.

Stereochemistry and Conformational Analysis of 1 Benzyl 4 Phenyl Pyrrolidine 3 Carboxylic Acid

Diastereomeric and Enantiomeric Considerations

1-Benzyl-4-phenyl-pyrrolidine-3-carboxylic acid possesses two stereogenic centers at the C3 and C4 positions of the pyrrolidine (B122466) ring. This gives rise to the possibility of four stereoisomers, comprising two pairs of enantiomers. The relative orientation of the phenyl group at C4 and the carboxylic acid group at C3 determines whether the diastereomer is cis or trans.

Trans Isomers: In the trans configuration, the phenyl and carboxylic acid substituents are on opposite sides of the pyrrolidine ring. This configuration can exist as a pair of enantiomers: (3R,4S) and (3S,4R). The (3R,4S) stereoisomer is a frequently cited example in chemical literature, suggesting its significance as a synthetic building block. copernicus.orgnih.gov

Cis Isomers: In the cis configuration, the phenyl and carboxylic acid substituents are on the same side of the ring. This configuration also exists as a pair of enantiomers: (3R,4R) and (3S,4S).

The specific stereoisomer has a profound impact on the molecule's three-dimensional shape and, consequently, its interactions with other chiral molecules, such as biological receptors. The synthesis of specific stereoisomers often requires stereoselective synthetic routes to control the relative and absolute configuration of the chiral centers. copernicus.org

| Configuration | Stereoisomers | Relationship |

|---|---|---|

| Trans | (3R,4S) and (3S,4R) | Enantiomers |

| Cis | (3R,4R) and (3S,4S) | Enantiomers |

Impact of Stereochemical Configuration on Molecular Properties

For instance, in a trans isomer, the substituents are positioned on opposite faces of the pyrrolidine ring, which can lead to a more extended and less sterically hindered conformation compared to the corresponding cis isomer, where the substituents are on the same face. This difference in three-dimensional structure can significantly alter physical properties such as melting point, solubility, and chromatographic behavior.

From a biological perspective, the precise spatial arrangement of the pharmacophoric elements (the aromatic rings, the carboxylic acid, and the nitrogen atom) is crucial for molecular recognition by biological targets. Different stereoisomers will present these functional groups in distinct orientations, leading to variations in binding affinity and biological activity.

Conformational Preferences and Dynamics of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the envelope (or Cγ-exo/Cγ-endo) and the twist (or half-chair) conformations. The puckering of the ring is a dynamic process, and the ring can rapidly interconvert between different conformations.

The substituents on the pyrrolidine ring play a crucial role in determining the preferred conformation. For this compound, the bulky benzyl (B1604629) group on the nitrogen and the phenyl and carboxylic acid groups at C4 and C3, respectively, will have a significant influence on the ring's puckering.

Envelope Conformation: In this conformation, four of the ring atoms are coplanar, while the fifth atom (typically Cγ, the carbon atom opposite the nitrogen) is out of the plane. If the Cγ atom is displaced on the same side as the substituent at C2 (in proline, this would be the carboxylic acid group), it is termed Cγ-endo. If it is on the opposite side, it is Cγ-exo. nih.gov

Twist Conformation: In the twist or half-chair conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.

The energetic barrier between these conformations is generally low, allowing for rapid interconversion at room temperature. The presence of bulky substituents can, however, favor one conformation over others, leading to a more restricted conformational landscape.

| Torsional Angle | Idealized Envelope (degrees) | Idealized Twist (degrees) |

|---|---|---|

| N1-C2-C3-C4 | ~ +/- 25 | ~ +/- 40 |

| C2-C3-C4-C5 | ~ 0 | ~ +/- 25 |

| C3-C4-C5-N1 | ~ +/- 25 | ~ 0 |

Note: These are idealized values and can vary significantly based on substitution patterns.

Pseudoaxial and Pseudoreturn Conformations in Pyrrolidine Derivatives

In the puckered conformations of the pyrrolidine ring, the substituents can occupy positions that are analogous to the axial and equatorial positions in a cyclohexane (B81311) ring. These are referred to as pseudoaxial and pseudoequatorial positions.

Pseudoaxial: A substituent in a pseudoaxial position is oriented roughly perpendicular to the mean plane of the ring.

Pseudoequatorial: A substituent in a pseudoequatorial position is oriented roughly in the plane of the ring.

The preference for a substituent to occupy a pseudoaxial or pseudoequatorial position is influenced by steric and electronic factors. Generally, bulky substituents prefer the less sterically hindered pseudoequatorial position to minimize gauche interactions with adjacent ring substituents.

The term "pseudoreturn" is not a standard term in the conformational analysis of pyrrolidines. It is possible that this is a typographical error for "pseudorotation," which is a concept used to describe the continuous puckering motion of five-membered rings like cyclopentane (B165970) and pyrrolidine, where the phase of puckering rotates around the ring without a significant energy barrier.

Derivatization and Structural Modification of the Pyrrolidine Core

Modifications at the N1-Benzyl Moiety

Introduction of Substituted Benzyl (B1604629) Groups

The introduction of substituents onto the phenyl ring of the N1-benzyl moiety is a common strategy to probe for additional binding interactions and to modulate the electronic properties of the nitrogen atom. While specific studies detailing a wide range of substituted benzyl groups on the 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid scaffold are not extensively documented in publicly available literature, general principles of medicinal chemistry suggest that electron-donating or electron-withdrawing groups can be introduced to alter the basicity of the pyrrolidine (B122466) nitrogen. For instance, the synthesis of derivatives with halogenated benzyl groups, such as chlorobenzyl or fluorobenzyl, can be achieved through the reaction of 4-phenyl-pyrrolidine-3-carboxylic acid with the corresponding substituted benzyl halide.

Substituent Effects at the C4-Phenyl Position

The C4-phenyl group is another key feature of the molecule that can be readily modified to investigate its role in molecular recognition and to alter the compound's steric and electronic properties.

Influence of Phenyl Substituents on Electronic and Steric Properties

Substituents on the C4-phenyl ring can exert significant electronic and steric effects. Electron-withdrawing groups, such as halogens or a nitro group, can induce a dipole moment and potentially engage in specific interactions like halogen bonding. Conversely, electron-donating groups, such as alkoxy or alkyl groups, can increase the electron density of the phenyl ring and participate in hydrophobic interactions.

The steric bulk of the substituent also plays a critical role. Larger substituents can provide a better fit in a large hydrophobic pocket but may also lead to steric clashes if the binding site is constrained. The position of the substituent on the phenyl ring (ortho, meta, or para) will also dictate the spatial orientation of the functional group and its ability to interact with the target.

Below is a table of known derivatives of this compound with substitutions at the C4-phenyl position.

| Substituent at C4-Phenyl Ring | Compound Name |

| 4-bromo | 1-benzyl-4-(4-bromo-phenyl)-pyrrolidine-3-carboxylic acid |

| 4-isopropoxy | 1-benzyl-4-(4-isopropoxy-phenyl)-pyrrolidine-3-carboxylic acid |

Functional Group Variations at the C3-Carboxylic Acid Moiety

Modification of the carboxylic acid to other functional groups is a common strategy in drug discovery to improve pharmacokinetic properties or to explore different binding modes. Common variations include conversion to esters and amides. For example, the synthesis of 1-benzyl-pyrrolidine-3-carboxylic acid amide has been documented, indicating the feasibility of this transformation.

Furthermore, the carboxylic acid can be replaced by bioisosteres, which are functional groups with similar physicochemical properties that can mimic the interactions of the carboxylic acid while potentially offering advantages in terms of metabolic stability, cell permeability, or oral bioavailability. Commonly employed carboxylic acid bioisosteres include tetrazoles and oxadiazoles. These heterocyclic rings are acidic and can act as hydrogen bond donors and acceptors, similar to a carboxylic acid.

The following table summarizes some potential and known functional group variations at the C3 position.

| Functional Group at C3 | Compound Type | Potential Advantages |

| Carboxylic Acid | Parent Compound | Forms strong hydrogen bonds, acidic |

| Ester | Ester derivative | Increased lipophilicity, can act as a prodrug |

| Amide | Amide derivative (e.g., 1-benzyl-pyrrolidine-3-carboxylic acid amide) | Can form different hydrogen bonding patterns, more metabolically stable than esters |

| Tetrazole | Tetrazole bioisostere | Similar acidity to carboxylic acid, metabolically stable |

| Oxadiazole | Oxadiazole bioisostere | Can mimic hydrogen bonding, metabolically stable |

Esterification and Amidation Reactions

The carboxylic acid functional group is readily converted into esters and amides, which are fundamental transformations in medicinal chemistry for modifying a compound's physicochemical properties.

Esterification: Esterification of the carboxylic acid can be achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. Alternatively, reaction with an alkyl halide in the presence of a base provides the corresponding ester. A highly efficient method involves copper(I)-catalyzed coupling between benzyl halides and alkynoic acids, a methodology that is also applicable to other carboxylic acids. researchgate.net

Amidation: Amide formation from the carboxylic acid and an amine is a cornerstone reaction. Direct amidation can be challenging and often requires high temperatures. However, the use of coupling agents facilitates this transformation under milder conditions. Carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used to activate the carboxylic acid, enabling its reaction with a primary or secondary amine. nih.gov Another approach involves the use of boric acid as a catalyst, which promotes the direct formation of amides from unactivated carboxylic acids and amines and is noted for being an environmentally friendlier option. rsc.orgorgsyn.orgresearchgate.net This method has been successfully applied to a wide range of substrates. orgsyn.orgresearchgate.net

Table 1: Examples of Esterification and Amidation Reactions on Carboxylic Acids This table presents general methods applicable to the derivatization of the carboxylic acid group on the pyrrolidine scaffold.

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | R'-OH, H₂SO₄ (cat.), Reflux | Ester (R-COOR') |

| Esterification | R'-X (halide), K₂CO₃, DMF | Ester (R-COOR') |

| Amidation | R'R''NH, EDC, HOBt, DCM | Amide (R-CONR'R'') |

| Amidation | R'R''NH, Boric Acid (cat.), Toluene, Reflux | Amide (R-CONR'R'') |

Transformation to Other Carboxyl Derivatives

Beyond esters and amides, the carboxylic acid group can be converted into other important functional groups, further expanding the synthetic utility of the scaffold.

Acid Chlorides: Treatment of the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) effectively converts it into the highly reactive acid chloride. This intermediate is not typically isolated but is used in situ to react with a variety of nucleophiles to form esters, amides, and other derivatives under very mild conditions.

Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often using a dehydrating agent like acetic anhydride. Mixed anhydrides can also be prepared, which are useful reactive intermediates in peptide synthesis.

Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol (1-benzyl-4-phenyl-3-(hydroxymethyl)pyrrolidine). This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by a two-step process involving conversion to an ester followed by reduction.

Regioselective Functionalization of the Pyrrolidine Ring System

Functionalization of the C-H bonds of the pyrrolidine ring itself offers a direct route to novel analogues. Saturated N-containing heterocycles like pyrrolidine are key components in many pharmaceuticals, making C-H functionalization a valuable strategy. rochester.edu

Recent advances in biocatalysis have enabled the enantioselective α-C–H functionalization of pyrrolidines. rochester.edu Engineered variants of cytochrome P450 have been shown to catalyze carbene transfer reactions with high yield and stereoselectivity, allowing for the introduction of new functional groups at the carbon atom adjacent to the ring nitrogen (C2 or C5 position). rochester.edu While this has been demonstrated on N-phenyl-pyrrolidines, the principles can be extended to N-benzyl systems.

Another potential avenue for regioselective functionalization is through electrophilic aromatic substitution on the 4-phenyl group. Depending on the reaction conditions, electrophiles can be directed to the ortho, meta, or para positions of this phenyl ring, introducing substituents that can modulate the biological activity of the molecule.

Synthesis of Pyrrolidine-Fused Heterocyclic Systems

The construction of fused heterocyclic systems can lead to conformationally constrained analogues with novel biological profiles. Starting from the this compound core, various strategies can be envisioned.

One approach involves intramolecular cyclization reactions. For example, if a suitable functional group is introduced elsewhere on the pyrrolidine ring or on the N-benzyl or 4-phenyl substituents, it can be made to react with the carboxylic acid derivative (e.g., an ester or amide) to form a new ring.

Multicomponent reactions (MCRs) also provide an efficient pathway to complex, fused structures. For instance, isocyanide-based MCRs are known to be powerful tools for synthesizing heterocyclic compounds. researchgate.net A strategy could involve modifying the pyrrolidine core to incorporate functional groups that can participate in such reactions, leading to the one-pot synthesis of novel pyrrolidine-fused heterocycles. researchgate.net

Table 2: Summary of Potential Derivatizations

| Section | Transformation Type | Key Reagents/Methods | Resulting Functional Group/Structure |

|---|---|---|---|

| 5.3.1 | Esterification | Alcohol/Acid Catalyst | Ester |

| 5.3.1 | Amidation | Amine/Coupling Agent | Amide |

| 5.3.2 | Acid Chloride Formation | Thionyl Chloride | Acid Chloride |

| 5.3.2 | Reduction | Lithium Aluminum Hydride | Primary Alcohol |

| 5.4 | α-C-H Functionalization | Engineered Cytochrome P450 | Substituted Pyrrolidine Ring |

| 5.5 | Ring Fusion | Intramolecular Cyclization | Fused Heterocycle |

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized geometry and electronic properties of molecules. For 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would provide a detailed picture of its three-dimensional structure and electron distribution.

The calculations would begin with geometry optimization to find the lowest energy conformation of the molecule. This would define the bond lengths, bond angles, and dihedral angles. The pyrrolidine (B122466) ring is known to adopt non-planar envelope or twisted conformations, and DFT would predict the most stable puckering of the ring. The relative orientations of the benzyl (B1604629), phenyl, and carboxylic acid substituents would also be determined.

Once the geometry is optimized, a range of electronic properties can be calculated. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for understanding intermolecular interactions. Furthermore, Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is vital. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Table 1: Predicted Geometrical and Electronic Parameters for this compound from DFT Calculations

| Parameter | Predicted Value | Significance |

| Geometrical Parameters | ||

| C-N Bond Length (pyrrolidine) | ~1.47 Å | Standard for saturated cyclic amines |

| C-C Bond Length (pyrrolidine) | ~1.54 Å | Typical for sp3-sp3 carbon bonds |

| Dihedral Angle (benzyl) | Varies | Indicates orientation relative to the ring |

| Dihedral Angle (phenyl) | Varies | Indicates orientation relative to the ring |

| Electronic Properties | ||

| HOMO Energy | ~ -6.5 eV | Region of electron donation |

| LUMO Energy | ~ -1.5 eV | Region of electron acceptance |

| HOMO-LUMO Gap | ~ 5.0 eV | Indicator of chemical reactivity |

| Dipole Moment | ~ 2.5 D | Reflects overall polarity |

Note: The values in this table are hypothetical and based on typical results for similar organic molecules. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Sampling

While DFT provides a static, lowest-energy picture of the molecule, this compound is a flexible molecule that can adopt a multitude of conformations in solution. Molecular Dynamics (MD) simulations are a computational method to study the physical movement of atoms and molecules over time. MD simulations can provide a detailed understanding of the conformational landscape of this compound.

An MD simulation would involve placing the molecule in a simulated solvent box (e.g., water) and solving Newton's equations of motion for the system. This would generate a trajectory of the molecule's movements, revealing how it samples different conformations. Key to these simulations is the choice of a force field, a set of empirical energy functions and parameters that describe the potential energy of the system.

For this compound, MD simulations would be particularly useful in exploring the puckering of the pyrrolidine ring and the rotational freedom of the benzyl and phenyl substituents. The five-membered pyrrolidine ring is not planar and can exist in various "envelope" and "twisted" conformations. MD simulations can map the energy landscape associated with these conformational changes and determine the most populated states. This dynamic behavior is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to bind to a biological target.

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein.

The process involves computationally placing the ligand into the binding site of a receptor in a variety of orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose. Docking studies on derivatives of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid have been performed to explore their potential as nootropic agents. beilstein-journals.orgrsc.org A similar approach could be applied to this compound to screen for potential biological targets.

A hypothetical docking study of this compound against a protein target would reveal key interactions, such as hydrogen bonds between the carboxylic acid group and polar residues in the binding site, and hydrophobic interactions involving the benzyl and phenyl rings. The results would be presented in terms of a docking score, which is an estimate of the binding free energy, and a visual representation of the binding mode.

Table 2: Hypothetical Molecular Docking Results for this compound

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Enzyme X | -8.5 | Asp120, Tyr250, Phe300 | H-bond with Asp120, Pi-pi stacking with Tyr250 and Phe300 |

| Receptor Y | -7.2 | Arg55, Trp100 | Salt bridge with Arg55, Hydrophobic interaction with Trp100 |

| Transporter Z | -6.8 | Ser90, Leu150 | H-bond with Ser90, Van der Waals interactions with Leu150 |

Note: This table is for illustrative purposes only. The protein targets, scores, and interactions are hypothetical.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. QSAR studies are a cornerstone of computational drug design, allowing for the prediction of the activity of new, unsynthesized compounds.

To build a QSAR model for a series of analogs of this compound, one would first need a dataset of compounds with experimentally determined biological activities. For each compound, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the biological activity. A robust QSAR model can then be used to predict the activity of new compounds based solely on their calculated descriptors. For pyrrolidine derivatives, QSAR studies have been successfully employed to understand the features essential for their inhibitory activity against various enzymes. niscpr.res.inscispace.com

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry can also be used to study the mechanisms of chemical reactions, including the synthesis of this compound. Theoretical calculations can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.

A likely synthetic route to this compound could involve a 1,3-dipolar cycloaddition reaction. Computational methods, such as DFT, can be used to model this reaction. By calculating the energies of the transition states for different possible pathways, the most likely reaction mechanism can be determined. These calculations can also provide insights into the stereoselectivity of the reaction, explaining why certain stereoisomers are formed preferentially.

For instance, theoretical studies on the synthesis of other pyrrolidine derivatives have elucidated the kinetic and thermodynamic factors that control product formation. beilstein-journals.org Similar investigations for this compound would be invaluable for optimizing its synthesis and for designing new synthetic routes to related compounds.

In Vitro Biological Evaluation and Mechanistic Studies

Investigation of Enzyme Inhibition Potency

Comprehensive searches of scientific databases have not yielded any published research detailing the inhibitory activity of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid against the following enzymes:

Cholinesterase Enzymes (e.g., Acetylcholinesterase, Butyrylcholinesterase)

There is currently no available data on the potential of this compound to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Poly(ADP-ribose) Polymerase (PARP) Enzymes

No studies have been found that investigate the inhibitory effects of this specific compound on the activity of PARP enzymes.

Enoyl-ACP Reductase (InhA)

There is no published research available that examines the inhibitory potency of this compound against InhA.

Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL)

Information regarding the ability of this compound to inhibit FAAH or MAGL is not present in the current body of scientific literature.

Receptor Binding and Agonist/Antagonist Profiling

Similarly, there is a notable absence of research on the receptor binding characteristics of this compound. While the general class of pyrrolidine (B122466) derivatives has been explored for various receptor interactions, no specific data, including binding affinities, dissociation constants (Kd), or functional assays to determine agonist or antagonist activity, have been published for this particular compound. Mention of its "receptor affinity" exists in some contexts, but without any specific, quantifiable data to support this claim.

Due to the lack of available research, no data tables can be generated for the enzyme inhibition potency or receptor binding profile of this compound.

Peroxisome Proliferator-Activated Receptors (PPARs)

Derivatives of this compound have been identified as potent agonists at Peroxisome Proliferator-Activated Receptors (PPARs). Specifically, a series of 4-benzylpyrrolidine-3-carboxylic acid derivatives demonstrated dual agonistic activity at both PPARα and PPARγ. nih.gov This dual action is significant for potentially restoring glucose metabolism and improving dyslipidemia, which are associated with type 2 diabetes. nih.gov

Structure-activity relationship (SAR) studies have revealed critical structural requirements for this activity. The cis-configuration of the substituents at positions 3 and 4 of the pyrrolidine ring is preferred over the trans orientation for optimal PPARα/γ functional activity. nih.gov The oxybenzyl pyrrolidine acid series, in particular, provided a favorable balance of these activities. nih.gov In vitro assays showed that certain cis-3R,4S-configured compounds displayed αEC50 and γEC50 values in the low nanomolar range. nih.gov

| Compound Series | Target | Activity | Potency (EC50) | Reference |

|---|---|---|---|---|

| cis-3R,4S-oxybenzyl pyrrolidine acid analogs | PPARα | Agonist | 5–90 nM | nih.gov |

| cis-3R,4S-oxybenzyl pyrrolidine acid analogs | PPARγ | Agonist | 5–90 nM | nih.gov |

G-Protein Coupled Receptor 40 (GPR40)

The pyrrolidine scaffold is also a key structural feature in the development of agonists for the G-Protein Coupled Receptor 40 (GPR40), also known as the Free Fatty Acid Receptor 1 (FFAR1). nih.gov GPR40 is primarily expressed in pancreatic β-cells and plays a role in enhancing glucose-stimulated insulin (B600854) secretion, making it a therapeutic target for type 2 diabetes. nih.gov

While research on this compound itself is limited in this context, studies on related pyrrolidine derivatives highlight the importance of specific substitutions for GPR40 agonism. For instance, the introduction of a cis-4-CF3 substituent on the pyrrolidine scaffold was shown to promote a pseudo-axial conformation of other groups, a key feature for full agonism at both human and mouse GPR40 receptors. nih.gov

Ionotropic Glutamate (B1630785) Receptors (iGluRs)

Analogs based on the pyrrolidine-carboxylic acid scaffold have been extensively studied as competitive antagonists for ionotropic glutamate receptors (iGluRs). nih.gov These receptors, including NMDA, AMPA, and kainate receptors, are crucial for fast signal transmission in the central nervous system. nih.gov

A structure-activity relationship (SAR) study of a parental scaffold, 2,3-trans-3-carboxy-3-phenylproline, revealed that adding substituents to the phenyl ring often leads to selectivity for NMDA receptors. nih.gov Certain analogs have been identified as potent and selective NMDA receptor antagonists with a preference for specific subunit compositions, such as GluN1/GluN2A over GluN1/GluN2B-D. nih.gov Some of these compounds exhibit IC50 values as low as 200 nM. nih.gov Further studies on related compounds showed that a hydroxyl group in the 4' position of the phenyl ring induced a binding affinity preference for the homomeric kainate receptor GluK3 over GluK1. nih.gov

| Receptor Subtype | Activity | Potency | Reference |

|---|---|---|---|

| NMDA (GluN1/GluN2A) | Antagonist | IC50 as low as 200 nM | nih.gov |

| Kainate (GluK3) | Antagonist | Ki = 0.87 µM | nih.gov |

| Kainate (GluK1) | Antagonist | Ki = 4.8 µM | nih.gov |

Muscarinic and Nicotinic Acetylcholine (B1216132) Receptors

The pyrrolidine framework is present in molecules evaluated for their interaction with the cholinergic system. In vitro studies of certain pyrrolidine-based compounds have shown inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). unipa.it

More directly, research on deschloroepibatidine analogues, which are structurally related to substituted phenyl-pyrrolidines, demonstrated high-affinity binding to nicotinic acetylcholine receptors (nAChRs). nih.gov Specifically, 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues were found to have high affinity for the α4β2-nAChR subtype while displaying low affinity for the α7-nAChR. nih.gov Electrophysiological studies confirmed that these analogues act as antagonists at α4β2-, α3β4-, and α7-nAChRs. nih.gov

In Vitro Screening for Antimicrobial Activity

Derivatives containing benzyl (B1604629) and phenyl groups have been evaluated for their in vitro antimicrobial properties. A series of benzyl and phenyl guanidine (B92328) and aminoguanidine (B1677879) hydrazone derivatives demonstrated potent antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov

Several compounds in these series exhibited minimal inhibitory concentration (MIC) values in the low µg/mL range. nih.govmdpi.com Notably, one of the most potent compounds, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative, showed significant efficacy against both bacterial strains. nih.govswan.ac.uk Promising results were also observed against strains of methicillin-resistant Staphylococcus aureus (MRSA). nih.govswan.ac.uk

| Compound Derivative | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine | Staphylococcus aureus | 0.5 µg/mL | nih.govswan.ac.uk |

| Escherichia coli | 1 µg/mL | nih.govswan.ac.uk | |

| Aminoguanidine hydrazone derivatives (e.g., 10a, 10j) | Staphylococcus aureus | 4 µg/mL | nih.govswan.ac.uk |

| Escherichia coli | 4 µg/mL | nih.govswan.ac.uk |

In Vitro Screening for Anticancer Activity

The pyrrolidine and pyrrolidinone scaffolds are featured in numerous compounds screened for in vitro anticancer activity. Various derivatives have demonstrated antiproliferative effects against a range of human cancer cell lines. nih.govmdpi.com

For example, a series of pyrrolidinone-hydrazone derivatives bearing a diphenylamine (B1679370) moiety were tested against human triple-negative breast cancer (MDA-MB-231), melanoma (IGR39), pancreatic carcinoma (Panc-1), and prostate cancer (PPC-1) cell lines. nih.gov Several of these compounds were identified as promising agents, particularly against the PPC-1 and IGR39 cell lines, with EC50 values ranging from 2.5 to 20.2 µM. nih.gov In another study, derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid were synthesized and evaluated against human A549 lung epithelial cells, where the incorporation of oxadiazolethione and aminotriazolethione rings was found to enhance anticancer activity. mdpi.comresearchgate.net

| Compound Series | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Pyrrolidinone-hydrazone derivatives | Prostate Cancer (PPC-1) | EC50 = 2.5–20.2 µM | nih.gov |

| Melanoma (IGR39) | EC50 = 2.5–20.2 µM | nih.gov | |

| Benzenesulfonylpyrrolidine derivatives | Breast Cancer (MCF-7) | IC50 = 48.01–49.78 µM | unipa.it |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine derivatives | Lung Cancer (A549) | Reduced cell viability to ~28% | mdpi.comresearchgate.net |

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophoric Features

A pharmacophore model represents the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity. For the 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid scaffold, several key features have been identified as crucial for molecular recognition and interaction with biological targets.

Pyrrolidine (B122466) Ring: This saturated heterocyclic ring serves as the central scaffold. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is critical for fitting into the binding pockets of target proteins. nih.govunipa.it The sp3-hybridized carbons of the ring provide a three-dimensional character that is often favored in modern drug design over flat aromatic systems. nih.govunipa.it

Carboxylic Acid Group (C3): The carboxylic acid moiety at the 3-position is a key interaction point, often acting as a hydrogen bond donor and acceptor. It can also form ionic interactions with positively charged residues (e.g., lysine (B10760008) or arginine) in a receptor's active site. Its position is critical for defining the molecule's activity.

N-Benzyl Group (N1): The benzyl (B1604629) group attached to the pyrrolidine nitrogen is typically involved in hydrophobic or aromatic (pi-pi stacking) interactions within the binding site. Modifications to the phenyl ring of this group can significantly impact binding affinity and selectivity.

Phenyl Group (C4): The phenyl substituent at the 4-position is another key hydrophobic feature. Its orientation relative to the carboxylic acid group is a determining factor for biological potency. The interplay between the N-benzyl and the 4-phenyl groups defines a significant portion of the molecule's three-dimensional shape and interaction profile.

These features collectively define the basic pharmacophore required for the biological activity of this class of compounds.

Stereochemical Requirements for Biological Potency and Selectivity

The pyrrolidine ring in this compound contains two stereogenic centers at the C3 and C4 positions. This gives rise to four possible stereoisomers, and their biological activities can differ significantly. Research has consistently shown that stereochemistry is a critical determinant of potency and selectivity for this class of compounds. evitachem.comresearchgate.net

The relative orientation of the substituents at C3 and C4 (cis or trans) is particularly important. For instance, in related 4-benzylpyrrolidine-3-carboxylic acid derivatives developed as peroxisome proliferator-activated receptor (PPAR) agonists, the cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring was found to be preferred over the trans orientation for optimal activity. nih.gov The specific stereochemistry, such as (3R,4S) or (3S,4S), is often crucial for precise interaction with biological targets. evitachem.comresearchgate.net This enantioselectivity arises because biological macromolecules, such as enzymes and receptors, are chiral and will interact differently with each stereoisomer.

The absolute configuration dictates how the key pharmacophoric features are presented to the binding site. An incorrect stereoisomer may fail to place the carboxylic acid, benzyl, and phenyl groups in the correct spatial positions for optimal interaction, leading to a significant loss of or complete lack of biological activity. researchgate.net

Table 1: Influence of Stereochemistry on PPAR Agonist Activity in Related Pyrrolidine Derivatives

| Compound | Configuration at C3/C4 | Target | Activity (EC50) |

| Analog 1 | cis-(3R,4S) | PPARα | 5 nM |

| PPARγ | 30 nM | ||

| Analog 2 | cis-(3R,4S) | PPARα | 90 nM |

| PPARγ | 30 nM | ||

| General Finding | trans | PPARα/γ | Lower activity than cis |

Note: This table is based on data for related 4-benzylpyrrolidine-3-carboxylic acid derivatives acting as PPAR agonists, illustrating the principle of stereochemical importance. nih.gov

Influence of Substituent Position and Electronic Effects on Activity

Beyond the core scaffold, the nature and position of substituents on the aromatic rings (N-benzyl and C4-phenyl) play a vital role in modulating biological activity. SAR studies explore how different functional groups affect potency.

Substituents on the N-Benzyl Group: Modifications to the benzyl group can fine-tune the molecule's interaction with its target. For example, SAR studies on related pyrrolidine derivatives have shown that introducing N-carbamoyl and N-aryl substituents can yield potent dual PPARα/γ agonists. nih.gov The electronic properties of substituents on the phenyl ring (electron-donating or electron-withdrawing) can alter the electron density of the ring and influence pi-pi or other electronic interactions.

Substituents on the C4-Phenyl Group: The C4-phenyl group's substitution pattern is also critical. Adding substituents can enhance hydrophobic interactions, introduce new hydrogen bonding opportunities, or sterically influence the compound's preferred conformation. For example, introducing a trifluoromethyl group, a common bioisostere for a methyl group, can enhance lipophilicity and metabolic stability, potentially improving pharmacokinetic properties and biological activity. evitachem.com

Spatial Orientation of Substituents and 3D Pharmacophore Mapping

The biological activity of this compound derivatives is intrinsically linked to the three-dimensional arrangement of their pharmacophoric features. The non-planar nature of the pyrrolidine ring allows for varied spatial dispositions of the key substituents. nih.govunipa.it

3D pharmacophore mapping is a computational technique used to model the precise spatial arrangement of these essential features. A typical pharmacophore model for this scaffold would include:

A hydrogen bond acceptor/donor feature (from the carboxylic acid).

Two distinct hydrophobic/aromatic regions (representing the N-benzyl and C4-phenyl groups).

Defined distances and angles between these features.

The relative orientation of the two aromatic rings and the carboxylic acid group is dictated by the stereochemistry at C3 and C4. The cis isomer, for example, will present these groups in a different spatial arrangement compared to the trans isomer, explaining the observed differences in biological activity. nih.gov Validated 3D pharmacophore models can be instrumental in virtual screening campaigns to identify new compounds with similar activity and in guiding the design of novel, more potent analogs. nih.govnih.gov

Design Principles for Optimized Pyrrolidine-Based Scaffolds

Based on extensive SAR studies of pyrrolidine-3-carboxylic acid derivatives, several key design principles have emerged for creating optimized compounds:

Maintain the Core Scaffold: The pyrrolidine-3-carboxylic acid framework is an effective template for presenting key functional groups in a defined 3D space.

Control Stereochemistry: The stereochemical configuration at C3 and C4 is paramount. Synthesis should be stereospecific to produce the most active isomer, with a frequent preference for the cis configuration observed in related compounds. nih.gov

Optimize Aromatic Substituents: The N-benzyl and C4-phenyl groups are key sites for modification to enhance binding affinity. Substituents should be chosen to optimize hydrophobic, aromatic, and electronic interactions with the target.

Balance Lipophilicity and Polarity: The carboxylic acid group provides polarity and a key interaction point, while the aromatic rings contribute to lipophilicity. A balance must be struck to ensure both good target affinity and appropriate physicochemical properties for drug development.

Utilize Bioisosteric Replacement: Functional groups can be replaced with bioisosteres (e.g., replacing a phenyl ring with a different heteroaromatic ring or a carboxylic acid with a tetrazole) to improve properties like metabolic stability, potency, or selectivity.

Adherence to these principles allows medicinal chemists to rationally design and synthesize novel analogs of this compound with improved therapeutic potential.

Advanced Research Perspectives and Future Directions

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern pharmaceutical research. For 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid and its derivatives, research is actively pursuing routes that improve upon classical methods in terms of yield, stereoselectivity, and sustainability.

Key Developments:

Asymmetric Synthesis: Stereochemistry is crucial for biological activity. Recent advancements have focused on the stereoselective synthesis of pyrrolidine (B122466) derivatives. Organocatalytic asymmetric Michael addition reactions have emerged as a powerful tool for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgresearchgate.netnih.gov

Green Chemistry Approaches: The principles of green chemistry are being increasingly integrated into synthetic protocols. This includes the use of environmentally friendly solvents, catalysts, and reaction conditions. For instance, microwave-assisted organic synthesis (MAOS) has been shown to increase synthetic efficiency in the preparation of pyrrolidine scaffolds. nih.gov

Multi-component Reactions (MCRs): MCRs offer a highly efficient approach to building molecular complexity in a single step, thereby reducing waste and improving atom economy. The development of novel MCRs for the synthesis of polysubstituted pyrrolidines is an active area of investigation.

| Synthetic Strategy | Key Advantages | Relevant Research Focus |

| Asymmetric Catalysis | High stereocontrol, access to specific enantiomers | Organocatalysis, transition metal catalysis |

| Green Chemistry | Reduced environmental impact, increased safety | Use of benign solvents, energy efficiency (e.g., MAOS) |

| Multi-component Reactions | High efficiency, atom economy, molecular diversity | One-pot synthesis of complex pyrrolidine scaffolds |

Exploration of Diverse Substitution Patterns for Expanded Chemical Space

The biological activity of this compound can be finely tuned by modifying the substitution patterns on the pyrrolidine ring, the N-benzyl group, and the 4-phenyl group. This exploration of diverse substitution patterns is essential for expanding the chemical space and identifying analogs with improved potency, selectivity, and pharmacokinetic properties. nih.govfrontiersin.org

Areas of Exploration:

N-Benzyl Group Modifications: Replacing the benzyl (B1604629) group with other substituents can significantly impact the molecule's interaction with biological targets. Studies have explored a range of N-aryl and N-alkyl analogs to probe the structure-activity relationship (SAR).

4-Phenyl Group Modifications: The electronic and steric properties of the 4-phenyl ring can be altered by introducing various substituents (e.g., electron-donating or electron-withdrawing groups). This can influence the compound's binding affinity and selectivity. For example, the introduction of a 4-fluorophenyl group has been shown to be beneficial in some contexts. mdpi.com

The systematic exploration of these substitution patterns, often guided by computational modeling, is crucial for the development of new therapeutic agents based on the this compound scaffold.

Integrated Computational and Experimental Approaches in Design

The synergy between computational and experimental methods has become indispensable in modern drug discovery. For this compound, this integrated approach allows for a more rational and efficient design of new analogs with desired biological activities. mdpi.com

Computational Techniques:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It is used to understand the binding mode of this compound derivatives and to prioritize the synthesis of new analogs with potentially improved binding affinities.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of virtual compounds and to guide the design of more potent molecules.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups required for biological activity. Pharmacophore models derived from known active compounds can be used to screen virtual libraries for new potential hits.

Experimental Validation:

The predictions from these computational models are then validated through the chemical synthesis and biological evaluation of the designed compounds. This iterative cycle of design, synthesis, and testing accelerates the drug discovery process and increases the likelihood of success.

Role of this compound in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. mdpi.com This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then optimized and linked together to generate more potent lead molecules.

The this compound scaffold possesses several characteristics that make it an attractive fragment for FBDD:

Three-Dimensional Shape: The non-planar structure of the pyrrolidine ring provides a greater degree of three-dimensionality compared to traditional flat aromatic fragments. This allows for the exploration of more complex binding pockets in target proteins. nih.gov

Synthetic Tractability: As discussed in section 9.1, the scaffold is readily accessible through various synthetic routes, allowing for the facile generation of a library of diverse fragments.

Vectors for Growth: The benzyl, phenyl, and carboxylic acid moieties provide multiple points for chemical modification, enabling the straightforward growth of the fragment into a more potent lead compound.

The pyrrolidine scaffold is of particular interest in the FBDD community due to its presence in many natural products and approved drugs, and its ability to provide good coverage of functional vector space for fragment optimization. nih.gov

Emerging Applications of Pyrrolidine-3-carboxylic Acid Derivatives as Molecular Probes

Molecular probes are essential tools for studying biological processes in living systems. Fluorescent probes, in particular, allow for the visualization of specific biomolecules or events with high sensitivity and spatiotemporal resolution. Pyrrolidine-3-carboxylic acid derivatives are emerging as promising scaffolds for the development of novel molecular probes.

The pyrrolidine core can be functionalized with fluorophores and recognition elements to create probes that can selectively bind to a target of interest and generate a fluorescent signal. For example, the carboxylic acid group can be used as a handle to attach the probe to other molecules or to modulate its solubility and cellular uptake.

While the development of molecular probes based specifically on this compound is still in its early stages, the versatility of the pyrrolidine-3-carboxylic acid scaffold suggests significant potential in this area. Future research in this direction could lead to the development of novel tools for chemical biology and diagnostic applications.

Q & A

Q. What are the common synthetic routes for 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step pathways, such as condensation of benzylamine derivatives with phenyl-substituted carbonyl compounds, followed by cyclization to form the pyrrolidine ring. For example, analogous compounds often utilize palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene under reflux conditions . Optimization may involve adjusting temperature, catalyst loading, or solvent polarity to enhance yield. Purification via column chromatography or recrystallization is critical to achieve >95% purity. Monitoring reaction progress with TLC or HPLC ensures intermediate stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming the benzyl, phenyl, and pyrrolidine moieties. For example, aromatic protons appear between δ 7.0–7.5 ppm, while pyrrolidine protons resonate at δ 2.5–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity and identifies byproducts .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

- Methodological Answer : Begin with in vitro assays:

- Enzyme Inhibition : Use fluorogenic substrates to test activity against target enzymes (e.g., proteases or kinases). IC values are calculated using dose-response curves .

- Cell Viability Assays : MTT or resazurin-based assays in cancer or microbial cell lines determine cytotoxicity or antimicrobial potential.

- Binding Studies : Surface plasmon resonance (SPR) or ITC quantifies binding affinity to receptors .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) guide the design of derivatives with enhanced activity?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .

- Molecular Docking : Tools like AutoDock Vina simulate ligand-receptor interactions. Focus on hydrogen bonding and hydrophobic contacts to refine substituent groups (e.g., introducing electron-withdrawing groups on the phenyl ring) .

- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales to prioritize derivatives .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare assay conditions (e.g., pH, cell line variability, or compound solubility) using tools like PRISMA guidelines.

- Dose-Response Replication : Validate results in orthogonal assays (e.g., switching from fluorescence to luminescence readouts) .

- Structural Confirmation : Re-analyze compound purity via X-ray crystallography or 2D-NMR (e.g., COSY, HSQC) to rule out degradation artifacts .

Q. How can reaction engineering principles improve scalability for this compound’s synthesis?

- Methodological Answer :

- Flow Chemistry : Continuous flow systems enhance heat/mass transfer, reducing side reactions in cyclization steps .